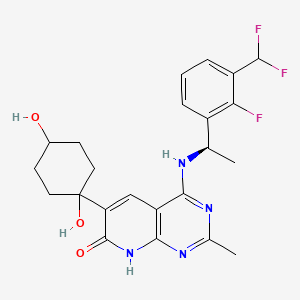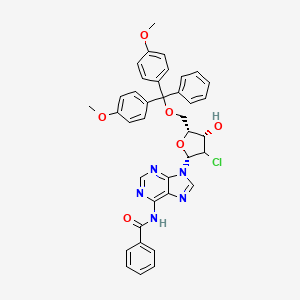
N6-Benzoyl-2'-chloro-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine typically involves multiple steps:
Protection of the Hydroxyl Groups: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base like pyridine.
Chlorination: The 2’-hydroxyl group is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Benzoylation: The N6 position is benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Deprotection Reactions: The dimethoxytrityl and benzoyl protecting groups can be removed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Acidic conditions (e.g., acetic acid) for dimethoxytrityl removal and basic conditions (e.g., ammonia) for benzoyl removal.
Major Products
Substitution: Depending on the nucleophile, various substituted nucleosides.
Deprotection: The free nucleoside, 2’-deoxyadenosine.
Scientific Research Applications
N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is used in various scientific research applications:
Chemistry: As a building block in the synthesis of oligonucleotides.
Biology: In studies of DNA replication and repair mechanisms.
Medicine: As a potential antiviral or anticancer agent.
Industry: In the production of synthetic DNA for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis. This can lead to the inhibition of DNA replication and transcription, making it useful in antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: The parent compound without the protective groups.
N6-Benzoyl-2’-deoxyadenosine: Lacks the chloro and dimethoxytrityl groups.
2’-Chloro-2’-deoxyadenosine: Lacks the benzoyl and dimethoxytrityl groups.
Uniqueness
N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is unique due to its combination of protective groups, which make it useful in specific synthetic applications and research studies.
Properties
Molecular Formula |
C38H34ClN5O6 |
|---|---|
Molecular Weight |
692.2 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-chloro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H34ClN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31?,33+,37-/m1/s1 |
InChI Key |
CAFQWWKPAQYJJF-XAJCSGFGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)Cl)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


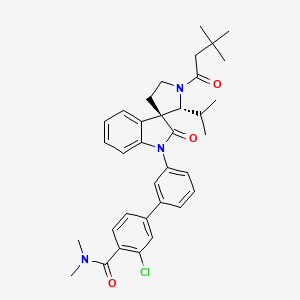
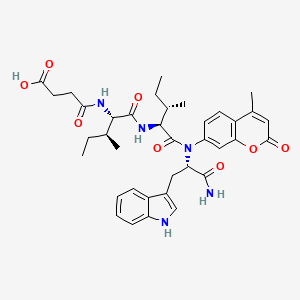
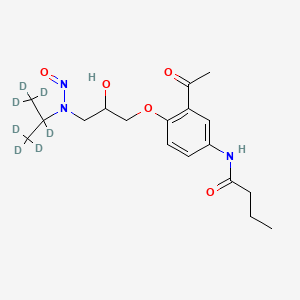
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)
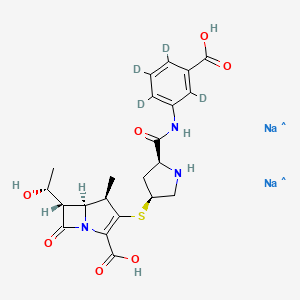

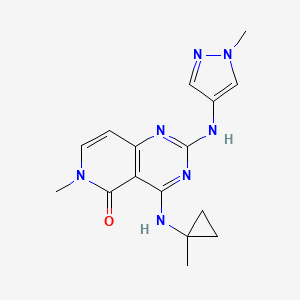
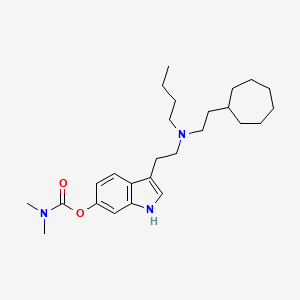
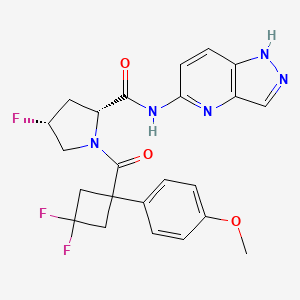
![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)
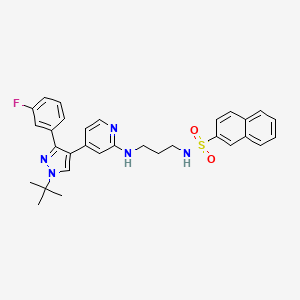
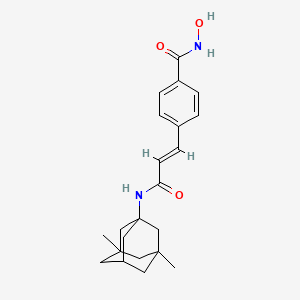
![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
